2-({[7-(4-Ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole
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Overview
Description
2-({[7-(4-Ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[7-(4-Ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-({[7-(4-Ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
2-({[7-(4-Ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Research: It is used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[7-(4-Ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Triazolo[1,5-a]pyrimidine: Known for its biological activities, including antimicrobial and antifungal properties.
Uniqueness
What sets 2-({[7-(4-Ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C25H22N6O2S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[[10-(4-ethoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C25H22N6O2S/c1-4-32-18-11-9-17(10-12-18)31-16(3)15(2)22-23(31)26-14-30-24(22)28-21(29-30)13-34-25-27-19-7-5-6-8-20(19)33-25/h5-12,14H,4,13H2,1-3H3 |
InChI Key |
JVCQVNDWTDAGJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CSC5=NC6=CC=CC=C6O5)C)C |
Origin of Product |
United States |
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